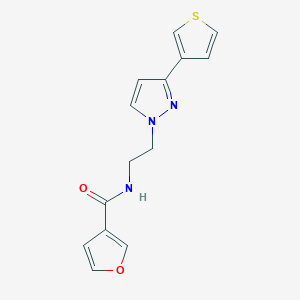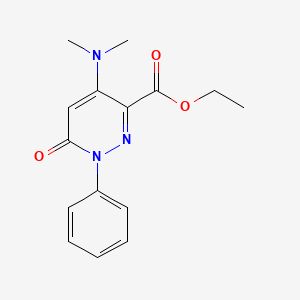
N-(2-Tert-butylsulfinylethyl)-6-chloropyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Tert-butylsulfinylethyl)-6-chloropyridine-3-carboxamide is a chemical compound that features a pyridine ring substituted with a chloropyridine and a carboxamide group The presence of the tert-butylsulfinyl group adds steric bulk and influences the compound’s reactivity and stability
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Tert-butylsulfinylethyl)-6-chloropyridine-3-carboxamide typically involves the following steps:
Formation of the tert-butylsulfinyl group: This can be achieved by reacting tert-butylsulfinamide with an appropriate electrophile under controlled conditions.
Introduction of the chloropyridine moiety: This step involves the chlorination of a pyridine derivative, which can be carried out using reagents such as thionyl chloride or phosphorus pentachloride.
Coupling of the sulfinyl and pyridine groups: This is typically done through a nucleophilic substitution reaction, where the sulfinyl group is introduced to the chloropyridine ring.
Formation of the carboxamide group: This can be achieved by reacting the intermediate with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
N-(2-Tert-butylsulfinylethyl)-6-chloropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives.
科学研究应用
N-(2-Tert-butylsulfinylethyl)-6-chloropyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of N-(2-Tert-butylsulfinylethyl)-6-chloropyridine-3-carboxamide involves its interaction with specific molecular targets. The sulfinyl group can act as a chiral auxiliary, influencing the stereochemistry of reactions. The chloropyridine moiety can interact with biological targets, potentially inhibiting enzymes or modulating receptor activity. The carboxamide group can form hydrogen bonds, stabilizing interactions with proteins or other biomolecules.
相似化合物的比较
Similar Compounds
N-(2-Tert-butylsulfinylethyl)-pyridine-3-carboxamide: Lacks the chlorine substituent, which may affect its reactivity and biological activity.
N-(2-Tert-butylsulfinylethyl)-6-methylpyridine-3-carboxamide: Contains a methyl group instead of chlorine, leading to different steric and electronic properties.
N-(2-Tert-butylsulfinylethyl)-6-bromopyridine-3-carboxamide:
Uniqueness
N-(2-Tert-butylsulfinylethyl)-6-chloropyridine-3-carboxamide is unique due to the combination of the tert-butylsulfinyl group and the chloropyridine moiety. This combination imparts specific steric and electronic properties, making it a valuable compound for various applications in research and industry.
属性
IUPAC Name |
N-(2-tert-butylsulfinylethyl)-6-chloropyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O2S/c1-12(2,3)18(17)7-6-14-11(16)9-4-5-10(13)15-8-9/h4-5,8H,6-7H2,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIXMILAEBVWRPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)CCNC(=O)C1=CN=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
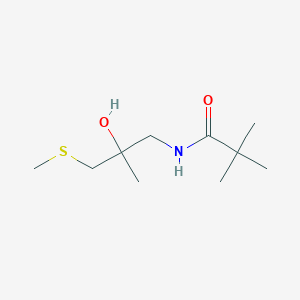
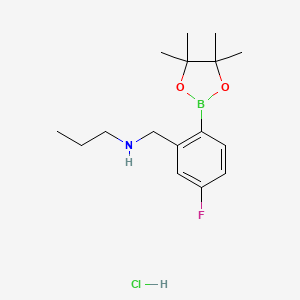
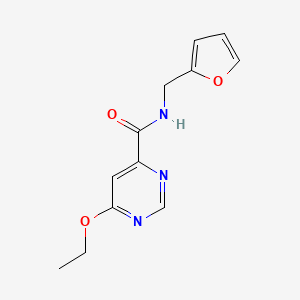
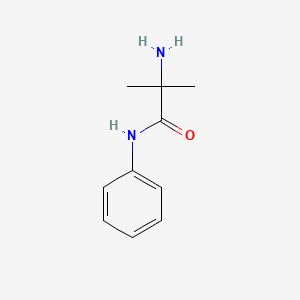

![4-(1,7-dimethyl-3-(3-methylbenzyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2503634.png)
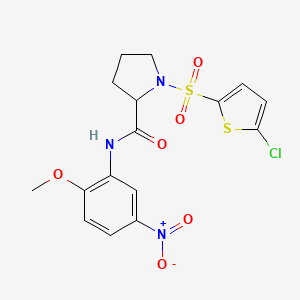

![8-(4-Methoxybenzenesulfonyl)-2-(4-methylphenyl)-3-(propylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2503637.png)
![1-(2,4,4-Trimethylpentan-2-yl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine hydrochloride](/img/structure/B2503639.png)
![N-[(4-fluorophenyl)methyl]-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2503642.png)
![5-Bromo-6-[(4-fluorophenyl)methyl]-3,3-dimethyl-1,2-dihydropyrrolo[3,2-b]pyridine](/img/structure/B2503644.png)
